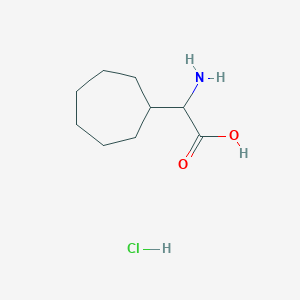

2-Amino-2-cycloheptylacetic acid hydrochloride

Description

2-Amino-2-cycloheptylacetic acid hydrochloride is a cyclic amino acid derivative characterized by a seven-membered cycloheptane ring substituted with an amino group and a carboxylic acid moiety, neutralized as a hydrochloride salt. Its molecular formula is C₈H₁₄ClNO₂, with a molecular weight of approximately 191.45 g/mol (calculated from constituent atomic masses). The compound is synthesized through cycloheptane ring functionalization, followed by amino group introduction and subsequent salt formation. It is primarily utilized in pharmaceutical research as a building block for peptidomimetics or enzyme inhibitors, leveraging its conformational flexibility and solubility profile .

Properties

IUPAC Name |

2-amino-2-cycloheptylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)7-5-3-1-2-4-6-7;/h7-8H,1-6,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHHHWQTBPZFAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627741 | |

| Record name | Amino(cycloheptyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232281-72-0 | |

| Record name | Cycloheptaneacetic acid, α-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232281-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amino(cycloheptyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cycloheptylacetic acid hydrochloride typically involves the following steps:

Cycloheptanone to Cycloheptanol: Cycloheptanone is reduced to cycloheptanol using a reducing agent such as sodium borohydride.

Cycloheptanol to Cycloheptyl Bromide: Cycloheptanol is then converted to cycloheptyl bromide through a reaction with hydrobromic acid.

Cycloheptyl Bromide to 2-Amino-2-cycloheptylacetic Acid: The cycloheptyl bromide undergoes a nucleophilic substitution reaction with glycine to form 2-amino-2-cycloheptylacetic acid.

Formation of Hydrochloride Salt: Finally, the 2-amino-2-cycloheptylacetic acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cycloheptylacetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other derivatives.

Scientific Research Applications

2-Amino-2-cycloheptylacetic acid hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-cycloheptylacetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of bioactive metabolites. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared with other cyclic and aromatic-substituted amino acid hydrochlorides to highlight structural, physicochemical, and application-based differences.

Cyclic Amino Acid Hydrochlorides with Saturated Rings

a. 2-Amino-2-(oxan-3-yl)acetic Acid Hydrochloride

- Molecular Formula: C₇H₁₄ClNO₃

- Molecular Weight : 195.64 g/mol

- Structural Feature : Contains a tetrahydropyran (oxane) ring.

- Applications : Versatility in pharmaceuticals (e.g., enzyme inhibitors), agrochemicals, and material science due to its balanced hydrophobicity and stereochemical stability .

b. Cyclohexyl 2-Aminoacetate Hydrochloride

Key Comparison :

- The tetrahydropyran derivative (C₇H₁₄ClNO₃) has an additional oxygen atom, improving hydrogen-bonding capacity, whereas the cycloheptyl analog lacks this feature .

Aromatic/Aryl-Substituted Amino Acid Hydrochlorides

a. (R)-2-Amino-2-(naphthalen-1-yl)acetic Acid Hydrochloride

- Molecular Formula: C₁₂H₁₂ClNO₂

- Molecular Weight : 237.68 g/mol

- Structural Feature : Naphthalene substituent.

- Applications: Potential use in receptor ligand design due to strong π-π interactions with aromatic residues in proteins .

b. (R)-2-Amino-2-(2-chlorophenyl)acetic Acid Hydrochloride

- Molecular Formula: C₈H₉Cl₂NO₂

- Molecular Weight : 222.07 g/mol

- Structural Feature : 2-Chlorophenyl group.

- Applications : Antimicrobial or antiviral agents, leveraging halogen-mediated hydrophobic interactions .

c. 2-(Methylamino)-2-phenylacetic Acid Hydrochloride

Key Comparison :

- Aromatic substituents (e.g., naphthalene, chlorophenyl) enhance lipophilicity and target affinity but may reduce aqueous solubility compared to the cycloheptyl analog.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Solubility : Hydrochloride salts universally improve water solubility, critical for bioavailability. Cycloheptyl derivatives balance solubility and lipophilicity .

- Conformational Flexibility : Larger rings (e.g., cycloheptyl) enable adaptation to dynamic binding sites, unlike rigid aromatic systems .

- Biological Activity : Aromatic analogs show higher target affinity but may suffer from metabolic instability, whereas saturated rings offer tunable pharmacokinetics .

Biological Activity

2-Amino-2-cycloheptylacetic acid hydrochloride, a chiral amino acid derivative, has garnered attention due to its potential biological activities, particularly within neuropharmacology. With the molecular formula C₉H₁₈ClNO₂ and a CAS number of 2940879-50-3, this compound features a cycloheptyl group that contributes to its unique properties and potential applications in therapeutic contexts.

The hydrochloride form of 2-amino-2-cycloheptylacetic acid enhances its solubility in aqueous solutions, making it suitable for various research and pharmaceutical applications. The compound's structure allows it to participate in typical amino acid reactions, which are essential for synthesizing derivatives for specific applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities. Preliminary studies suggest its potential influence on neurotransmitter release and modulation of synaptic activity, positioning it as a candidate for treating neurological disorders. Its structural similarity to known neurotransmitters suggests interactions with various receptors in the central nervous system.

Interaction with Neurotransmitter Systems

Initial findings indicate that this compound may modulate both glutamate and GABAergic systems, which play crucial roles in excitatory and inhibitory neurotransmission balance. This modulation could have implications for developing therapies aimed at neurological conditions characterized by imbalances in these neurotransmitter systems.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

-

Neuropharmacological Studies :

- In vitro studies demonstrated that the compound influences synaptic transmission by affecting neurotransmitter release dynamics.

- Animal models indicated potential anxiolytic effects, suggesting a role in anxiety-related disorders.

-

Comparative Analysis with Analog Compounds :

- A comparative study highlighted differences in biological activity between this compound and its analogs, such as (S)-2-amino-2-cyclohexylacetic acid hydrochloride. The cycloheptyl structure appears to confer distinct pharmacological properties not found in smaller ring analogs.

Data Table: Biological Activity Comparison

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Cycloheptyl derivative | Larger ring size enhances receptor interactions | Modulates glutamate and GABA systems |

| (S)-2-Amino-2-cyclohexylacetic acid hydrochloride | Cyclohexyl derivative | Smaller ring size compared to cycloheptyl | Limited receptor modulation |

| 2-Amino-3-methylbutanoic acid | Branched-chain amino acid | Different side chain structure | Varies significantly from cycloheptyl |

Further research is necessary to elucidate the precise mechanisms through which this compound exerts its biological effects. Potential pathways include:

- Receptor Binding : Interaction with specific neurotransmitter receptors.

- Intracellular Signaling : Modulation of intracellular signaling cascades that influence neuronal excitability and neurotransmitter release.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.